3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Description
3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the carbonic anhydrase CA-II enzyme . This enzyme plays a crucial role in maintaining homeostasis in several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance due to its vital function within cellular processes .
Mode of Action
The compound can attach to the CA-II binding site and block its action . It exhibits varying degrees of inhibitory action against CA-II . The morpholine based thiazoles can be strategically modified to improve bovine CA-II inhibitor binding affinity, selectivity, and pharmacokinetics .
Biochemical Pathways
The compound affects the biochemical pathways associated with the carbonic anhydrase CA-II enzyme . By inhibiting this enzyme, it impacts several processes, including respiration, lipogenesis, gluconeogenesis, calcification, bone resorption, and electrolyte balance .
Pharmacokinetics
The compound’s pharmacokinetic properties are conducive to potential drug development . .
Result of Action
The inhibition of the carbonic anhydrase CA-II enzyme by this compound can disrupt several vital cellular processes, leading to potential therapeutic effects . .
Biological Activity
3-(morpholine-4-carbonyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of C15H13N3O3S2 and a molecular weight of 347.4 g/mol. Its structure includes a thiazoloquinazoline core, which is known for various biological activities, particularly in anticancer research.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of thiazoloquinazoline derivatives, including this compound. The compound demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this structure exhibited IC50 values ranging from 2.44 to 9.43 μM against HCT-116 and HepG-2 cell lines, indicating potent anticancer properties .
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HCT-116 | TBD |
Similar Derivative | HCT-116 | 2.44 |
Similar Derivative | HepG-2 | 6.29 |
The mechanism by which this compound exerts its cytotoxic effects is believed to involve DNA intercalation and inhibition of topoisomerase II (Topo II). These actions disrupt DNA replication and transcription processes in cancer cells, leading to apoptosis.
Studies have shown that derivatives with similar structures can inhibit Topo II with varying degrees of effectiveness. For example, one derivative exhibited an IC50 value of 15.16 μM against Topo II, while showing higher intercalation activity (10.25 μM) compared to others .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the thiazoloquinazoline scaffold can significantly influence biological activity. The presence of electron-withdrawing groups or specific substitutions can enhance lipophilicity and binding affinity to target proteins involved in cancer progression.
Case Studies
In a comparative study involving various thiazoloquinazoline derivatives, the compound's performance was benchmarked against established anticancer agents. The results indicated that certain modifications led to improved cytotoxicity and selectivity towards cancer cells over normal cells.
Example Case Study
A study synthesized several thiazoloquinazoline derivatives and evaluated their anticancer properties against a panel of human protein kinases. One notable derivative showed submicromolar IC50 values for DYRK1A kinase, highlighting the potential for selective targeting in therapeutic applications .
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-13-9-3-1-2-4-10(9)18-12(16-13)11(23-15(18)22)14(20)17-5-7-21-8-6-17/h1-4H,5-8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJKERQBYZODKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C3NC(=O)C4=CC=CC=C4N3C(=S)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.